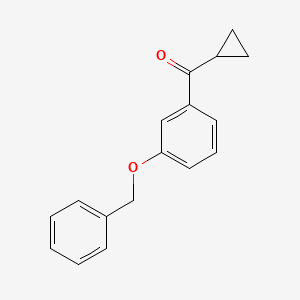
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyclopropyl methanone group. It is a colorless to light yellow liquid that is insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(cyclopropyl)methanone typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3-benzyloxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)phenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and activity towards various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl phenyl ketone: Similar structure but lacks the benzyloxy group.
Benzyloxybenzaldehyde: Contains the benzyloxy group but lacks the cyclopropyl methanone group.
Uniqueness
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone is unique due to the presence of both the benzyloxy and cyclopropyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
cyclopropyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2/c18-17(14-9-10-14)15-7-4-8-16(11-15)19-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2 |
Clave InChI |
BBSVTLVUCQRPKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















